2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
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Overview
Description
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.929 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone typically involves the bromination of 1-(3,5-dichloro-2-fluorophenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted ethanones.
Reduction: 1-(3,5-dichloro-2-fluorophenyl)ethanol.
Oxidation: 1-(3,5-dichloro-2-fluorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making the compound highly reactive and versatile in chemical synthesis .
Comparison with Similar Compounds
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
Comparison:
- 2-Bromo-1-(3-fluorophenyl)ethanone: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions .
- 2-Bromo-1-(3,5-difluorophenyl)ethanone: Contains an additional fluorine atom, which can influence the compound’s reactivity and stability .
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone: Has a different substitution pattern on the phenyl ring, affecting its chemical properties and reactivity .
Uniqueness: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications .
Properties
CAS No. |
618441-98-8 |
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Molecular Formula |
C8H4BrCl2FO |
Molecular Weight |
285.92 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 |
InChI Key |
MOMGBDKPHFILQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Cl |
Origin of Product |
United States |
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